5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid
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Overview
Description
5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid: is a fluorinated pyridine derivative. This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is the reaction of 2-chloropyridine with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Lacks the tetrafluoroethyl group, resulting in different chemical properties and reactivity.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with distinct chemical behavior.
Uniqueness
The presence of the tetrafluoroethyl group in 5-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and altered reactivity, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C8H5F4NO2 |
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Molecular Weight |
223.12 g/mol |
IUPAC Name |
5-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6(8(10,11)12)4-1-2-5(7(14)15)13-3-4/h1-3,6H,(H,14,15) |
InChI Key |
SNMWEVNJTCZMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
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